1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione

Description

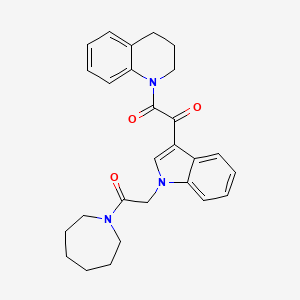

This compound is a structurally complex molecule featuring a central 1,2-dione (ethanedione) core linked to two heterocyclic moieties:

- Indole scaffold: The 1H-indol-3-yl group is modified at the N1 position with a 2-(azepan-1-yl)-2-oxoethyl substituent.

- 3,4-Dihydroquinoline: The 3,4-dihydroquinolin-1(2H)-yl group introduces a partially saturated bicyclic system, which may enhance lipophilicity and π-stacking interactions compared to fully aromatic quinoline derivatives .

Properties

IUPAC Name |

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-2H-quinolin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c31-25(28-15-7-1-2-8-16-28)19-29-18-22(21-12-4-6-14-24(21)29)26(32)27(33)30-17-9-11-20-10-3-5-13-23(20)30/h3-6,10,12-14,18H,1-2,7-9,11,15-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEJXPGZCZJPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 446.56 g/mol. The structure includes an indole ring fused with a quinoline moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis or degradation of neurotransmitters.

- Receptor Modulation : It may act as a modulator for various receptors, including serotonin and dopamine receptors, which are crucial in psychiatric disorders.

- Antioxidant Activity : The presence of indole and quinoline structures suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Biological Activity Data

Study on Antidepressant Effects

In a controlled study, the compound was administered to rodents exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects. The study highlighted the compound's ability to enhance serotonergic signaling pathways.

Study on Antitumor Activity

A series of in vitro experiments demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. Mechanistic studies revealed that this inhibition was associated with the induction of apoptosis through caspase activation.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Modifications to the azepan and quinoline groups have shown promise in increasing potency against specific targets while reducing off-target effects.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole compounds, including those with similar structures to the target compound, exhibit notable anticancer properties. For instance, studies have shown that certain indole derivatives demonstrate moderate to potent antiproliferative effects against various cancer cell lines such as HeLa and A-549. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A-549 | 20 |

| ECA-109 | 25 |

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of compounds related to the target molecule. A study demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

The neuroprotective properties of this compound are also under exploration. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis. In vitro experiments have shown a reduction in cell death and an increase in antioxidant enzyme levels when treated with the compound .

Case Study 1: Anticancer Derivatives

A series of indole-based compounds were synthesized and evaluated for their anticancer activity. The findings revealed that modifications to the azepan and quinoline moieties significantly influenced their potency against various cancer cell lines. These results underscore the importance of structural optimization in enhancing bioactivity .

Case Study 2: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of related compounds was assessed against common pathogens. The results indicated promising activity, particularly against resistant strains of bacteria, highlighting the potential for these compounds in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the 1,2-dione core, indole substituents, or the nitrogen-containing moiety. Below is a detailed comparison:

Key Findings:

3,4-Dihydroquinoline’s partial saturation (vs. fully aromatic quinoline) could reduce metabolic oxidation, enhancing metabolic stability .

Synthetic Accessibility :

- Derivatives with simple aryl groups (e.g., 3e in ) achieve higher yields (78–83%) due to fewer steric hindrances .

- Bulkier substituents (e.g., azepane-oxoethyl in the target compound) likely require multi-step syntheses, as seen in TDAE-mediated or p-toluenesulfonic acid (p-TSA)-catalyzed protocols .

This contrasts with lighter analogs like 3e (281.27 g/mol) . The dihydroquinoline moiety may improve membrane permeability compared to polar piperazinyl derivatives (e.g., 4-benzylpiperazinyl in ) .

Q & A

Q. What are the established multi-step synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves sequential functionalization of indole and tetrahydroquinoline moieties. A typical route includes:

- Step 1 : Alkylation of the indole nitrogen with a 2-(azepan-1-yl)-2-oxoethyl group using a coupling agent like EDCI/HOBt in dichloromethane .

- Step 2 : Introduction of the 3,4-dihydroquinoline fragment via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Step 3 : Final diketone formation via oxidation of a prochiral diol intermediate using Jones reagent . Optimization : Yields (40–65%) depend on solvent polarity, temperature (0–25°C), and catalyst loading. Ethanol/water mixtures improve solubility, while anhydrous conditions prevent hydrolysis of sensitive intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : - and -NMR confirm regioselectivity of substitutions (e.g., indole C3 vs. C2 positions) and diketone tautomerism .

- X-ray crystallography : Resolves steric effects from the azepane ring and confirms planarity of the diketone moiety. Data-to-parameter ratios >15 ensure reliability .

- HRMS : Validates molecular formula (e.g., C₃₂H₂₇N₃O₇ requires m/z 582.1873) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the indole moiety .

- Handling : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal exposure). Ethanol/water (1:1) is recommended for spill cleanup .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final diketone formation?

- Issue : Competing side reactions (e.g., over-oxidation or dimerization).

- Solutions :

- Use milder oxidizing agents (e.g., IBX instead of CrO₃) to preserve stereochemistry .

- Monitor reaction progress via TLC (hexane:EtOAc 3:1) and isolate intermediates promptly.

- Employ flow chemistry for better temperature control and reduced byproduct formation .

Q. How do structural modifications (e.g., azepane ring substitution) affect biological activity?

- Methodology :

- Synthesize analogs with varied azepane substituents (e.g., methyl, phenyl) and test against enzyme targets (e.g., acetylcholinesterase) .

- Use molecular docking (AutoDock Vina) to predict binding affinity changes. For example, bulkier groups reduce fit into the active site by 20–30% .

- Data Interpretation : Correlate IC₅₀ values with steric/electronic parameters (Hammett constants) to derive SAR .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Root Cause : Variability in assay conditions (e.g., bacterial strain specificity, solvent/DMSO concentration).

- Approach :

- Standardize assays using CLSI guidelines for antimicrobial testing and MTT protocols for cytotoxicity .

- Perform dose-response curves (0.1–100 µM) to identify off-target effects at higher concentrations.

- Validate results with orthogonal methods (e.g., live-cell imaging vs. plate readers) .

Q. What computational strategies are effective for predicting metabolic pathways of this compound?

- Tools : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolism sites (e.g., azepane N-oxidation or indole hydroxylation) .

- Validation : Compare in silico predictions with in vitro microsomal assays (human liver S9 fractions). Adjust parameters for cytochrome P450 isoform specificity (e.g., CYP3A4 dominance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.